molecular formula C18H12N6O2 B13370793 N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine

N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine

Cat. No.: B13370793
M. Wt: 344.3 g/mol
InChI Key: NXLUCRVLBLZPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine is a complex organic compound characterized by the presence of oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine is unique due to its dual oxazole-pyridine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C18H12N6O2

Molecular Weight

344.3 g/mol

IUPAC Name

1-N,4-N-bis([1,3]oxazolo[5,4-b]pyridin-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C18H12N6O2/c1-3-13-15(19-9-1)25-17(23-13)21-11-5-7-12(8-6-11)22-18-24-14-4-2-10-20-16(14)26-18/h1-10H,(H,21,23)(H,22,24)

InChI Key

NXLUCRVLBLZPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)NC3=CC=C(C=C3)NC4=NC5=C(O4)N=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.